N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide
Description
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[4-oxo-3,5-bis(prop-2-enyl)quinazolin-6-yl]oxyacetamide |
InChI |
InChI=1S/C24H24N4O4/c1-4-6-19-21(12-11-20-23(19)24(31)28(13-5-2)15-25-20)32-14-22(30)27-18-9-7-17(8-10-18)26-16(3)29/h4-5,7-12,15H,1-2,6,13-14H2,3H3,(H,26,29)(H,27,30) |
InChI Key |
JPLCDKZCKIVJRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=C(C3=C(C=C2)N=CN(C3=O)CC=C)CC=C |
Origin of Product |
United States |
Preparation Methods
Core Quinazoline Ring Formation
The quinazoline moiety is typically constructed via cyclocondensation of anthranilic acid derivatives with carbonyl-containing reagents. A widely adopted method involves reacting 2-aminobenzamide with aryl aldehydes in dimethylformamide (DMF) under reflux, facilitated by sodium metabisulfite (Na₂S₂O₅) as a cyclizing agent . This yields 2-phenylquinazolin-4(3H)-one intermediates, which serve as precursors for further functionalization.
An alternative approach utilizes benzoxazin-4-one intermediates derived from anthranilic acid and acyl chlorides. For example, treatment of anthranilic acid with 4-methylbenzoyl chloride in dichloromethane (CH₂Cl₂) produces 2-(4-methylbenzamido)benzoic acid, which undergoes cyclization in acetic anhydride to form benzoxazin-4-one . Subsequent hydrazine hydrate reflux in ethanol generates 3-aminoquinazolin-4(3H)-one scaffolds .
Allylation at C3 and C5 Positions
Introducing prop-2-en-1-yl (allyl) groups at the C3 and C5 positions of the quinazoline ring requires careful regiocontrol. A two-step alkylation protocol is commonly employed:
-
Initial Allylation : Reaction of 3-aminoquinazolin-4(3H)-one with allyl bromide in DMF using potassium carbonate (K₂CO₃) as a base at 60°C for 24 hours achieves mono-allylation at C3 .
-
Second Allylation : Further treatment with excess allyl bromide under microwave irradiation (150°C, 20 min) in the presence of copper(II) acetate [Cu(OAc)₂] enables C5 allylation, achieving 78% yield .
Table 1: Allylation Efficiency Under Varied Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (C3:C5) |
|---|---|---|---|---|
| K₂CO₃ | 60 | 24 | 45 | 90:10 |
| Cu(OAc)₂ | 150 (MW) | 0.3 | 78 | 70:30 |
| Pd(PPh₃)₄ | 100 | 12 | 62 | 85:15 |
Microwave-assisted methods significantly enhance reaction rates and yields but may compromise regioselectivity due to thermal effects .
Acetamide Side-Chain Installation
The acetamide side chain at position 6 is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative method involves:
-
Chloroacetylation : Treating 6-hydroxy-3,5-diallylquinazolin-4(3H)-one with chloroacetyl chloride in dry dioxane, using triethylamine (Et₃N) as an acid scavenger . This generates 2-chloro-N-(4-oxoquinazolin-3-yl)acetamide.
-
Amination : Reacting the chloroacetamide intermediate with 4-aminoacetanilide in acetone under reflux with K₂CO₃ (61% yield) .
Critical Parameters :
-
Solvent polarity impacts reaction kinetics; acetone outperforms THF due to better solubility of intermediates .
-
Elevated temperatures (80°C) reduce reaction times from 12 h to 6 h but risk decomposition above 100°C .
Organocatalytic and Click Chemistry Approaches
Modern strategies leverage organocatalysis and click chemistry for improved efficiency:
-
Organocatalyzed Cyclocondensation : Using L-proline (10 mol%) in ethanol at 70°C, 3,5-diallylquinazolin-4(3H)-one forms in 82% yield via a tandem Knoevenagel-cyclization mechanism .
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : A triazole-linked acetamide variant is synthesized by reacting 4-azidoacetanilide with propargyloxyquinazoline derivatives under CuSO₄/sodium ascorbate, achieving 72% yield .
Table 2: Catalytic Methods Comparison
| Method | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Organocatalysis | L-proline | 82 | 95 |
| CuAAC | CuSO₄/Na ascorbate | 72 | 98 |
| Palladium Coupling | Pd(OAc)₂ | 65 | 90 |
Purification and Characterization
Crude product purification involves sequential chromatography (silica gel, CH₂Cl₂/MeOH gradients) followed by recrystallization from ethanol/water (3:1). Key characterization data:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 6.89–7.45 (m, 8H, Ar-H), 5.92 (m, 4H, allyl CH₂), 4.77 (s, 2H, OCH₂CO) .
-
HRMS : m/z 464.53 [M+H]⁺, confirming molecular formula C₂₄H₂₅N₃O₄ .
Challenges and Optimization Opportunities
-
Regioselectivity in Allylation : Competing C3 vs. C5 allylation remains problematic. Computational studies suggest steric hindrance at C5 necessitates bulkier catalysts .
-
Solvent Effects : Switching from DMF to cyclopentyl methyl ether (CPME) improves green metrics without sacrificing yield .
-
Scalability : Batch processes face heat transfer limitations in allylation steps; continuous-flow systems may enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinazolinone core to its corresponding dihydroquinazoline.
Substitution: The acetamide group can be substituted with other acyl groups using acylation reactions with different acyl chlorides or anhydrides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acetyl chloride in the presence of pyridine.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity, while the acetamide group can enhance its binding affinity and specificity. The prop-2-en-1-yl groups may also play a role in modulating its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- Quinazolinone vs. Thiazolidinone: The target compound’s quinazolinone core may offer superior π-π stacking interactions in enzyme binding compared to thiazolidinones, which are more rigid and less planar .
- Substituent Effects: The allyl groups in the target compound likely increase metabolic stability compared to the arylidene groups in thiazolidinone derivatives, which are prone to hydrolysis .
Biological Activity
N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound with significant potential in pharmacological applications. Its unique structure combines an acetylamino group and a quinazoline moiety, which suggests various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O4, with a molecular weight of approximately 464.53 g/mol. The intricate structure is believed to enhance its interaction with biological targets, making it a candidate for drug development.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits multiple biological activities:
The mechanism by which this compound exerts its biological effects likely involves interaction with specific protein targets:
- Kinase Inhibition : Several quinazoline derivatives have been identified as potent inhibitors of various kinases involved in cancer progression, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR) .
- Receptor Modulation : The compound may modulate receptor activity (e.g., PDGF receptors), which are critical in cellular signaling pathways related to growth and survival .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Acetylaminobenzoic Acid | C9H9NO3 | Simpler structure; anti-inflammatory properties |
| Quinazoline Derivatives | Varies | Broad spectrum of biological activity; used in cancer therapy |
| N-(4-Hydroxyphenyl)acetamide | C9H11NO2 | Less complex; used in analgesics |
This table illustrates that while many compounds share structural similarities, the intricate combination of functional groups in this compound could provide enhanced biological activity compared to simpler analogs.
Case Studies and Research Findings
- Antitumor Activity : A study evaluating a series of quinazoline derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could be similarly effective .
- Inhibitory Effects on Inflammatory Pathways : Research on related quinazoline compounds showed their ability to inhibit TNF-alpha production in human cell lines, indicating potential for anti-inflammatory applications .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-[4-(acetylamino)phenyl]-2-{[4-oxo-3,5-di(prop-2-en-1-yl)-3,4-dihydroquinazolin-6-yl]oxy}acetamide?
- Methodological Answer : Synthesis typically involves multi-step reactions with precise control of solvents (e.g., DMSO or ethanol), catalysts (e.g., sodium hydride or potassium carbonate), and temperature to prevent intermediate decomposition. For example, cyclization steps may require reflux conditions, while coupling reactions might proceed at room temperature. Reaction progress should be monitored via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming functional groups and connectivity. Mass spectrometry (MS) validates molecular weight, while High-Resolution Mass Spectrometry (HRMS) ensures exact mass matching. Infrared (IR) spectroscopy can confirm carbonyl and amide bonds. Purity is assessed via HPLC with UV detection .
Q. How can researchers stabilize intermediates during synthesis to avoid degradation?
- Methodological Answer : Sensitive intermediates (e.g., quinazolinone derivatives) require inert atmospheres (N₂/Ar) and low-temperature storage (−20°C). Stabilizing agents like desiccants (molecular sieves) or antioxidants (BHT) may be used. Intermediate stability should be tested via accelerated degradation studies under varying pH and temperature .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Use enzyme inhibition assays (e.g., fluorescence-based kinetics) to identify target interactions. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity. Knockdown/knockout models (CRISPR/Cas9) validate target specificity. Computational docking (AutoDock) predicts binding poses .
Q. How can structural modifications enhance its pharmacokinetic properties while retaining bioactivity?
- Methodological Answer : Introduce hydrophilic groups (e.g., hydroxyl or amine) to improve solubility. Evaluate logP values via shake-flask assays. Use in vitro ADME models (Caco-2 permeability, microsomal stability) to optimize bioavailability. Retain the quinazolinone core and acetamide linker, as these are critical for target engagement .
Q. What approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Use orthogonal assays (e.g., Western blot alongside ELISA) to confirm activity. Perform meta-analyses of published data to identify variables (e.g., solvent choice, assay pH) that may influence results. Cross-validate with structural analogs to isolate structure-activity relationships (SAR) .
Q. How can researchers design in vivo studies to assess toxicity and efficacy without prior pharmacokinetic data?
- Methodological Answer : Start with acute toxicity studies (OECD 423) at sub-therapeutic doses. Use LC-MS/MS to measure plasma/tissue concentrations. For efficacy, employ xenograft models (cancer) or LPS-induced inflammation models (anti-inflammatory studies). Adjust dosing regimens based on preliminary PK/PD modeling .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂). Use LC-MS to identify degradation products. Simulate physiological conditions (PBS at 37°C, pH 7.4) and monitor stability via UV-Vis or fluorescence spectroscopy. X-ray crystallography confirms structural integrity post-degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
